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Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone derived from the

pro-opiomelanocortin (POMC) precursor.[1][2] It is a crucial component of the hypothalamic-

pituitary-adrenal (HPA) axis, primarily known for stimulating the adrenal cortex to produce and

release cortisol.[1][3][4] Various fragments of the full ACTH molecule have been synthesized

and studied to understand their structure-activity relationships and isolate specific biological

functions. This guide provides a detailed comparison of two such fragments: the heptapeptide

ACTH(4-10) and the larger ACTH(1-24) peptide, also known as Tetracosactide or Cosyntropin.

[5] While both originate from the same parent molecule, their functional profiles are markedly

distinct, a direct consequence of their structural differences.

I. Structural and Receptor Binding Differences
The primary functional divergence between ACTH(4-10) and ACTH(1-24) stems from their

differential affinity for the five subtypes of melanocortin receptors (MC1R through MC5R).[6]

These G-protein-coupled receptors are expressed in various tissues and mediate the diverse

effects of melanocortin peptides.[2][7]

ACTH (4-24): This fragment comprises the first 24 amino acids of ACTH and represents the

complete biologically active region of the native hormone required for steroidogenesis.[5][8]

Its most critical function is potent agonism at the melanocortin-2 receptor (MC2R), which is

located almost exclusively on the cells of the adrenal cortex.[2][7] The binding of ACTH(1-24)
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to MC2R is the primary trigger for the synthesis and release of glucocorticoids like cortisol.[2]

[5] The amino acid sequence 15-18 (Lys-Lys-Arg-Arg) is considered the "address sequence,"

crucial for binding to the MC2R, while the 6-9 sequence (His-Phe-Arg-Trp) is the "message

sequence" essential for activating the receptor and initiating signal transduction.[9]

ACTH (4-10): This shorter, seven-amino-acid fragment (Met-Glu-His-Phe-Arg-Trp-Gly) lacks

the key sequences required for potent MC2R binding and activation.[10] Consequently, it is

devoid of significant corticotropic (steroid-producing) activity.[10] Instead, its effects are

primarily mediated through other melanocortin receptors, particularly the MC3R and MC4R,

which are abundant in the central nervous system.[11][12] It is considered an MC4R agonist.

[12][13] Its affinity for these receptors is generally lower than that of larger melanocortin

peptides like α-MSH or full-length ACTH.[14]

Peptide
Primary Receptor
Target(s)

Key Biological
Activity

Potency

ACTH (4-24)
MC2R (Adrenal

Cortex)

Potent

Steroidogenesis

(Cortisol Release)[5]

[9]

High (EC50 in the

nanomolar range for

MC4R)[13]

ACTH (4-10)

MC3R, MC4R

(Central Nervous

System)

Neuromodulation

(Attention, Learning,

Memory)[15][16]

Low (Lacks significant

steroidogenic activity)

[10]

II. Signaling Pathways and Physiological Functions
The activation of melanocortin receptors by both ACTH fragments generally initiates a common

signaling cascade involving the Gs alpha subunit, adenylyl cyclase activation, and subsequent

generation of cyclic AMP (cAMP).[1][3][9] However, the location of the target receptor dictates

the ultimate physiological outcome.

In the adrenal cortex, the binding of ACTH(4-24) to MC2R triggers a robust increase in

intracellular cAMP.[1] This activates Protein Kinase A (PKA), which then phosphorylates

numerous downstream targets.[2] This cascade leads to both acute and long-term effects:
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Acute Effects: Stimulation of cholesterol delivery to mitochondria and activation of the

P450scc enzyme, which catalyzes the rate-limiting step in steroid synthesis.[1]

Chronic Effects: Increased transcription of genes for steroidogenic enzymes and LDL

receptors to enhance cholesterol uptake.[1]

The primary physiological function of ACTH(4-24) is therefore the regulation of adrenal steroid

production, making it an essential tool for the diagnosis of adrenal insufficiency (the ACTH

stimulation test).[5]
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Caption: ACTH (4-24) signaling pathway in adrenocortical cells.
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In the brain, ACTH(4-10) acts on MC3R and MC4R on neurons to modulate synaptic activity

and plasticity, primarily through the same cAMP/PKA pathway. Its physiological functions are

exclusively extra-adrenal and centered on the central nervous system.[15][16][17]

Cognitive Enhancement: Studies have shown that ACTH(4-10) can improve selective

attention, facilitate the processing of patterned information, and enhance memory.[15][16]

Cardiovascular Effects: At higher doses, ACTH(4-10) can produce pressor (increased blood

pressure) and cardioaccelerator effects, which are thought to be mediated by the release of

catecholamines.[17][18]

Behavioral Effects: Analogs of ACTH(4-10) have been investigated for a range of neurotropic

effects, including nootropic, neuroprotective, and anxiolytic properties.[19]

III. Summary of Functional Differences
Feature ACTH (4-10) ACTH (4-24)

Primary Site of Action Central Nervous System Adrenal Cortex

Primary Receptor MC3R, MC4R MC2R

Steroidogenic Activity None / Negligible[10] Potent Stimulator[5][9]

Primary Function
Neuromodulation, Cognitive

Enhancement[15][16]

Cortisol and Androgen

Production[1][3]

Clinical/Research Use
Research on attention,

memory, neuroprotection[19]

Diagnosis of adrenal

insufficiency[5]

Other Effects
Pressor and cardioaccelerator

activity[17][18]

Can bind to other MCRs, but

with lower affinity

IV. Key Experimental Protocols
The functional differences between these peptides are elucidated using specific in vitro and in

vivo assays.

This assay quantifies the affinity of a peptide for a specific receptor subtype.
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Objective: To determine the inhibition constant (Ki) of ACTH(4-10) and ACTH(4-24) for

specific melanocortin receptors (e.g., MC2R, MC4R).

Methodology:

Cell Culture: Use a cell line (e.g., HEK293) engineered to transiently or stably express a

single human melanocortin receptor subtype.[11]

Membrane Preparation: Harvest the cells and prepare a membrane fraction containing the

receptors.

Incubation: Incubate the cell membranes with a constant concentration of a radiolabeled

melanocortin ligand (e.g., [¹²⁵I]-NDP-α-MSH).

Competition: In parallel, incubate the membrane/radioligand mixture with increasing

concentrations of the unlabeled competitor peptides (ACTH(4-10) or ACTH(4-24)).

Separation: Separate the receptor-bound radioligand from the unbound radioligand,

typically by rapid filtration through glass fiber filters.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of bound radioligand against the concentration of the

competitor peptide. Use non-linear regression to calculate the IC50 (concentration of

competitor that inhibits 50% of specific binding), from which the Ki value can be derived.

This functional assay measures the ability of a peptide to activate the Gs-coupled signaling

pathway.

Objective: To determine the potency (EC50) of ACTH(4-10) and ACTH(4-24) in stimulating

cAMP production.

Methodology:

Cell Culture: Plate HEK293 cells expressing the desired melanocortin receptor in 96-well

plates.[20]
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Pre-incubation: Wash the cells and pre-incubate them in a buffer containing a

phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized

cAMP.[20]

Stimulation: Add increasing concentrations of the test peptides (ACTH(4-10) or ACTH(4-

24)) to the wells and incubate for a defined period (e.g., 1 hour at 37°C).[20]

Cell Lysis: Terminate the reaction and lyse the cells to release the intracellular cAMP.[20]

Quantification: Measure the cAMP concentration in the cell lysates using a commercially

available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an

Enzyme-Linked Immunosorbent Assay (ELISA).[21]

Data Analysis: Plot the measured cAMP levels against the peptide concentration and use

a sigmoidal dose-response curve to determine the EC50 value.[22]
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Caption: General workflow for a cell-based cAMP accumulation assay.
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In summary, ACTH(4-10) and ACTH(4-24) are functionally distinct peptides despite their

common origin. ACTH(4-24) is a potent steroidogenic agent that acts on the adrenal cortex

MC2R, making it central to HPA axis function. In contrast, ACTH(4-10) is a neuromodulator that

acts on central MC3/MC4 receptors to influence cognitive processes like attention and memory,

and it lacks the corticotropic effects of the larger fragment. This functional dichotomy, rooted in

their differential receptor selectivity, makes each fragment a valuable and specific tool for

endocrine and neuroscience research, respectively.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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